2'-TBDMS-Bz-rA
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Overview
Description
2’-TBDMS-Bz-rA, also known as 2’-tert-Butyldimethylsilyl-benzoyl-riboadenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’ position and a benzoyl (Bz) group protecting the adenine base. These modifications are crucial for enhancing the stability and efficiency of RNA synthesis, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 2’-TBDMS-Bz-rA is the RNA molecule . This compound is used in the synthesis of sequence-specific RNA oligonucleotides . These oligonucleotides can be used for RNA interference (RNAi), a biological process where RNA molecules inhibit gene expression, typically by causing the destruction of specific mRNA molecules .
Mode of Action
2’-TBDMS-Bz-rA interacts with its target by being incorporated into the RNA sequence during the synthesis process . The compound is used as a building block in the creation of RNA oligonucleotides, allowing for the precise control of the sequence . This enables the creation of oligonucleotides that are complementary to specific mRNA molecules, leading to their degradation and the inhibition of the corresponding gene expression .
Biochemical Pathways
The main biochemical pathway affected by 2’-TBDMS-Bz-rA is the process of gene expression . By creating RNA oligonucleotides that are complementary to specific mRNA molecules, the normal process of translating these mRNA molecules into proteins is disrupted . This can have downstream effects on any biological processes that rely on the proteins that would have been produced .
Pharmacokinetics
The pharmacokinetics of 2’-TBDMS-Bz-rA are largely dependent on the method of delivery of the RNA oligonucleotides that it is incorporated into . The ADME properties can vary widely depending on factors such as the method of administration, the presence of any delivery vectors, and the specific sequence of the oligonucleotide .
Result of Action
The result of the action of 2’-TBDMS-Bz-rA is the specific inhibition of gene expression . By disrupting the normal process of translation, the compound can prevent the production of specific proteins . This can have a wide range of effects at the molecular and cellular level, depending on the role of the inhibited proteins .
Action Environment
The action of 2’-TBDMS-Bz-rA can be influenced by a variety of environmental factors . For example, the stability of the compound and the RNA oligonucleotides it is incorporated into can be affected by factors such as temperature and pH . Additionally, the efficacy of the compound can be influenced by the presence of other molecules that can interact with the RNA oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-TBDMS-Bz-rA involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of riboadenosine is protected using a dimethoxytrityl (DMT) group.
Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. This step is crucial for preventing unwanted side reactions during subsequent synthesis steps.
Protection of the Adenine Base: The adenine base is protected with a benzoyl (Bz) group to prevent reactions at the nucleobase.
Phosphitylation: The protected nucleoside is then phosphitylated to form the corresponding phosphoramidite, which is used in solid-phase RNA synthesis
Industrial Production Methods
Industrial production of 2’-TBDMS-Bz-rA typically involves large-scale synthesis using automated synthesizers. The process is highly controlled to ensure consistent product quality and minimal batch-to-batch variability. Key parameters such as reaction time, temperature, and reagent purity are meticulously monitored .
Chemical Reactions Analysis
Types of Reactions
2’-TBDMS-Bz-rA undergoes several types of chemical reactions:
Deprotection: Removal of the TBDMS and Bz protecting groups is essential for obtaining the final RNA product. This is typically achieved using fluoride ions for TBDMS and mild acidic conditions for Bz.
Coupling: The phosphoramidite form of 2’-TBDMS-Bz-rA is coupled with other nucleosides during RNA synthesis.
Common Reagents and Conditions
Fluoride Ions: Used for the removal of the TBDMS group.
Mild Acidic Conditions: Employed for the removal of the Bz group.
Iodine: Commonly used as an oxidizing agent during the synthesis cycle.
Major Products Formed
The major product formed from these reactions is the fully deprotected RNA oligonucleotide, which can then be used in various applications such as RNA interference (RNAi) and gene expression studies .
Scientific Research Applications
2’-TBDMS-Bz-rA is widely used in scientific research due to its stability and efficiency in RNA synthesis. Some of its key applications include:
Chemistry: Used in the synthesis of RNA oligonucleotides for various chemical studies.
Biology: Essential for the study of RNA structure and function, as well as RNA-protein interactions.
Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense RNA.
Industry: Employed in the large-scale production of RNA oligonucleotides for research and therapeutic purposes
Comparison with Similar Compounds
2’-TBDMS-Bz-rA is part of a group of 2’-O-protected RNA phosphoramidites. Similar compounds include:
2’-O-Methyl RNA Phosphoramidites: These have a methyl group at the 2’ position instead of TBDMS. They offer faster coupling kinetics but may be less stable under certain conditions.
2’-Fluoro RNA Phosphoramidites: These have a fluoro group at the 2’ position.
The uniqueness of 2’-TBDMS-Bz-rA lies in its balance of stability and efficiency, making it a preferred choice for many RNA synthesis applications.
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQPQOSSEMTXOW-UVLLPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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